Product packaging for Bis(dimethyl dithiophosphato)copper(Cat. No.:CAS No. 22281-50-1)

Bis(dimethyl dithiophosphato)copper

Cat. No.: B12807460
CAS No.: 22281-50-1
M. Wt: 377.9 g/mol
InChI Key: VGLRSDJWIRZUJJ-UHFFFAOYSA-L
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Description

Bis(dimethyl dithiophosphato)copper is a coordination compound of copper and dimethyl dithiophosphate ligands, positioning it as a compound of interest in materials science and catalytic research. Similar copper dithiocarbamate complexes are widely recognized for their role as single-source precursors (SSPs) to nanoscale copper sulfides . These nanomaterials are critical for developing technologies in areas such as energy storage and catalysis, allowing researchers control over the phase, particle size, and morphology of the synthesized materials . The structural and functional analogy to zinc dithiophosphate complexes, which are well-established as anti-wear additives and antioxidants in lubricants, suggests potential investigative pathways for this copper complex in tribology and polymer stabilization . Furthermore, the rich coordination chemistry of copper dithiocarbamates, which includes oxidation states from Cu(I) to Cu(III), highlights the potential redox activity and diverse ligand exchange properties of this compound, making it a versatile candidate for exploring new catalytic cycles and reaction mechanisms . This reagent is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12CuO4P2S4 B12807460 Bis(dimethyl dithiophosphato)copper CAS No. 22281-50-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22281-50-1

Molecular Formula

C4H12CuO4P2S4

Molecular Weight

377.9 g/mol

IUPAC Name

copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2

InChI Key

VGLRSDJWIRZUJJ-UHFFFAOYSA-L

Canonical SMILES

COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2]

Origin of Product

United States

Historical Trajectories and Evolution of Research on Dithiophosphate Copper Complexes

The journey of dithiophosphate (B1263838) copper complexes is intrinsically linked to the broader history of dithiophosphoric acids and their metal derivatives. Initially, the practical applications of these compounds, particularly in mineral flotation, spurred scientific investigation.

The discovery that organic dithiophosphates are highly effective collectors for sulfide (B99878) minerals marked a significant milestone in the mining industry. This led to extensive research into the interaction of dithiophosphate ligands with metal ions, including copper. Early studies were largely phenomenological, focusing on the efficacy of these compounds in ore beneficiation processes.

A pivotal shift in the research trajectory occurred with the advent of sophisticated analytical techniques. The application of methods such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy from the mid-20th century onwards enabled a deeper understanding of the molecular structure and bonding within dithiophosphate metal complexes. Research on zinc dithiophosphates (ZDDPs) as lubricant additives, which began in earnest in the 1950s, provided a parallel and influential stream of knowledge. rtsauto.com The insights gained from studying ZDDPs, particularly regarding their thermal decomposition and film-forming properties, informed the broader understanding of metal dithiophosphate chemistry.

The focus of research gradually evolved from practical applications to a more fundamental exploration of the coordination chemistry of dithiophosphate ligands with various metals, including copper. Scientists began to unravel the rich and diverse structural possibilities, discovering the formation of not only simple monomeric complexes but also complex polynuclear clusters with varying copper-to-ligand ratios. diva-portal.org This exploration into the fundamental coordination chemistry laid the essential groundwork for the contemporary research landscape.

Contemporary Significance and Broader Research Context of Bis Dimethyl Dithiophosphato Copper

Established Synthetic Pathways for Dithiophosphate Copper Compounds

The synthesis of this compound and its analogs is primarily achieved through two well-established methods: salt metathesis and the direct reaction of a metal salt with the free acid.

The precursor ligand, O,O-dimethyldithiophosphoric acid, is typically prepared by the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol, in this case, methanol. This reaction is a general route for creating various dialkyldithiophosphoric acids. wikipedia.org

Salt Metathesis Reaction: This is the most common and straightforward pathway. wikipedia.org It involves the reaction of a soluble copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄), with a stoichiometric amount of an alkali metal salt of the dimethyldithiophosphate ligand, like sodium or ammonium (B1175870) dimethyldithiophosphate. wikipedia.orgontosight.ai The reaction is typically carried out in a suitable solvent, often water or an alcohol, leading to the precipitation of the desired copper complex. nih.gov

A representative reaction is: CuCl₂ + 2 (CH₃O)₂PS₂Na → Cu[S₂P(OCH₃)₂]₂ + 2 NaCl

Direct Reaction with Dithiophosphoric Acid: An alternative established method involves the direct reaction of a copper(II) salt with free O,O-dimethyldithiophosphoric acid. wikipedia.orgontosight.ai This acid can react with various copper compounds, including oxides and acetates, to yield the this compound complex and a corresponding byproduct. wikipedia.org

A general equation for this process is: CuO + 2 (CH₃O)₂PS₂H → Cu[S₂P(OCH₃)₂]₂ + H₂O

It is noteworthy that in reactions between copper(II) ions and dithiophosphate (DDP) ligands, the Cu(II) atom can be readily reduced by the ligand to form copper(I) clusters. nih.gov The stability of the Cu(II) state in the final complex is often enhanced by the presence of other coordinating ligands. nih.gov

Ligand Design and Modification Strategies for Tailored this compound Analogs

The properties of the copper dithiophosphate complex can be systematically tuned by modifying the structure of the dithiophosphate ligand. This strategy involves replacing the methyl groups with other organic substituents to create a library of analogous compounds with tailored characteristics. wikipedia.org

The general precursor for these ligands, dialkyldithiophosphoric acid, is synthesized by the alcoholysis of phosphorus pentasulfide. wikipedia.org By varying the alcohol used in this initial step (e.g., ethanol, propanol, isopropanol), a wide array of O,O'-dialkyl dithiophosphate ligands can be produced. wikipedia.orgscirp.org These modified ligands are then reacted with a copper source to form the corresponding bis(dialkyl dithiophosphato)copper analogs.

The primary motivations for these modifications include:

Solubility: Introducing bulkier or branched alkyl groups, such as isopropyl or isobutyl, can increase the solubility of the resulting copper complex in non-polar organic solvents. wikipedia.org

Steric Hindrance: The size and shape of the alkyl groups influence the coordination geometry around the copper center and can affect the packing of the molecules in the solid state.

Electronic Effects: Altering the substituent groups can subtly change the electron density on the sulfur donor atoms, which in turn can influence the stability and reactivity of the copper complex.

This approach has been used to synthesize a variety of copper(II) and other transition metal dithiophosphate complexes with different alkyl and aryl groups, demonstrating the versatility of the ligand system. wikipedia.orgscirp.orgrsc.org

Table 1: Examples of Dialkyldithiophosphate Ligands and Corresponding Metal Complexes

Alkyl Group (R)Ligand PrecursorExample Metal ComplexReference
Ethyl (C₂H₅)O,O'-diethyldithiophosphoric acidNi[S₂P(OC₂H₅)₂]₂ wikipedia.org
n-Propyl (n-C₃H₇)O,O'-di-n-propyldithiophosphoric acidTi(IV) Complex scirp.org
Isopropyl (i-C₃H₇)O,O'-diisopropyldithiophosphoric acidCu₄[S₂P(O-iPr)₂]₄ diva-portal.org
p-tolyl (C₆H₄CH₃)O,O'-bis(4-methylphenyl)dithiophosphoric acid[Cu(macrocycle)][S₂P(OC₆H₄Me-4)₂]₂ nih.gov

Novel Synthetic Approaches and Mechanistic Insights in this compound Formation

Beyond traditional solution-phase synthesis, research has explored novel methods for producing metal dithiophosphates, including the use of these complexes as single-source precursors for nanomaterials.

Single-Source Precursor (SSP) Method: Bis(dialkyl dithiophosphato)copper complexes can serve as single-source precursors for the synthesis of copper sulfide (CuS) nanoparticles. rsc.orgrsc.org In this approach, the complex, which contains pre-formed copper-sulfur bonds, is thermally decomposed in a high-boiling point solvent. acs.org This method offers a controlled route to nanomaterials, as the decomposition of a single, well-defined molecule can lead to nanoparticles with specific phases and morphologies. acs.orgmdpi.com The choice of ligand can influence the properties of the resulting nanocrystals. researchgate.net

Table 2: Key Spectroscopic Data for Characterization

Spectroscopic TechniqueObserved FeatureTypical Range/ValueSignificanceReference
³¹P NMRChemical Shift (δ)~100 ppmCharacteristic of the dithiophosphate phosphorus environment in copper(I) clusters. diva-portal.org
Infrared (IR) Spectroscopyν(P=S) stretching~650-700 cm⁻¹Indicates the double bond character of the phosphorus-sulfur bond. scirp.org
Infrared (IR) Spectroscopyν(P-O-C) stretching~950-1050 cm⁻¹Confirms the presence of the alkoxy groups attached to the phosphorus atom. scirp.org
UV-Visible SpectroscopyLMCT band~400 nmAssigned to O₂ⁿ⁻ → Cu ligand-to-metal charge transfer in related Cu-O₂ adducts. nih.gov

Structural Elucidation and Advanced Characterization of Bis Dimethyl Dithiophosphato Copper

Crystallographic Investigations of Bis(dimethyl dithiophosphato)copper and its Adducts

Crystallography serves as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. For this compound and its derivatives, X-ray diffraction techniques have been pivotal in elucidating the coordination environment of the central copper ion and the conformational details of the dithiophosphate (B1263838) ligands.

Single-crystal X-ray diffraction provides unparalleled detail on the molecular structure of crystalline compounds. Studies on compounds structurally related to this compound reveal critical insights into the expected coordination geometry. The copper(II) ion in such complexes is typically found in a square planar or a distorted octahedral environment. The dithiophosphate ligands act as bidentate chelators, binding to the copper center through both sulfur atoms.

The coordination sphere around the copper atom is characterized by specific bond lengths and angles that define its geometry. For instance, in related copper(II) dithiophosphate structures, the Cu-S bond lengths are typically in the range of 2.25-2.40 Å. The S-Cu-S bite angle of the chelating dithiophosphate ligand is generally close to 90°, a value constrained by the geometry of the four-membered CuS₂P ring. The geometry can be further influenced by the formation of adducts, where additional ligands coordinate to the copper center, often in the axial positions of an octahedral geometry. nih.govmdpi.commdpi.com

ParameterTypical Value/RangeSignificance
Coordination Number4 or 6Indicates square planar or octahedral geometry
Cu-S Bond Length2.25 - 2.40 ÅReflects the strength of the copper-sulfur bond
S-Cu-S Bite Angle~90°Characteristic of the four-membered chelate ring
P-S Bond Length1.95 - 2.05 ÅIndicates the nature of the phosphorus-sulfur bond within the ligand

Powder X-ray diffraction (PXRD) is instrumental in analyzing polycrystalline samples, identifying different crystalline phases (polymorphs), and studying phase transitions. While specific PXRD studies on this compound are not extensively detailed in the available literature, the technique is fundamental for confirming the bulk purity of a synthesized sample and identifying its crystal system. Different crystalline forms, or polymorphs, can exhibit distinct physical properties. Investigations into related systems, such as bis(glycinato)copper(II), have demonstrated the existence of multiple crystalline phases, including cis and trans isomers, which can undergo phase transitions upon changes in conditions like temperature or humidity. researchgate.net Such transitions are detectable by changes in the PXRD pattern, providing information on the structural reorganization of the molecules within the crystal lattice.

Spectroscopic Probes of Electronic and Molecular Structure

Spectroscopic methods offer a window into the electronic and local molecular structure of complexes. For paramagnetic species like this compound, with its d⁹ copper(II) center, a variety of techniques can be employed to probe the environment of the unpaired electron and the constituent nuclei.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species. For copper(II) complexes, EPR spectra provide detailed information about the electronic ground state, the geometry of the coordination sphere, and the degree of covalency in the metal-ligand bonds. mdpi.com

The EPR spectrum of a Cu(II) complex is typically characterized by the g-tensor and the hyperfine coupling tensor (A). Due to the interaction of the unpaired electron with its molecular environment, the g-value is often anisotropic, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. researchgate.netethz.ch For a square planar or axially elongated octahedral Cu(II) complex, the spectrum is typically axial, with two principal g-values: g|| (parallel) and g⊥ (perpendicular). researchgate.netlibretexts.org The observation that g|| > g⊥ > ge (the free electron g-value, ~2.0023) is indicative of a dx²-y² ground state, which is characteristic of square planar or tetragonally distorted octahedral copper(II) complexes. researchgate.net

Hyperfine interactions arise from the coupling of the electron spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2). This results in a splitting of the EPR signal into four lines for each orientation. libretexts.org The magnitudes of the hyperfine coupling constants, A|| and A⊥, provide insight into the distribution of the unpaired electron's wavefunction. EPR studies on various copper(II) dialkyldithiophosphate complexes have shown that the g-values increase and the copper hyperfine splitting decreases when the complex is dissolved in coordinating solvents, indicating the formation of adducts. acs.orgnih.gov

EPR ParameterTypical Value/RangeInformation Gained
g||> 2.10Confirms dx²-y² ground state; sensitive to coordination geometry and covalency
g2.02 - 2.08
A|| (for ⁶³Cu/⁶⁵Cu)140 - 180 GMeasures the interaction of the electron spin with the copper nucleus; reflects electron delocalization
A (for ⁶³Cu/⁶⁵Cu)< 50 G

NMR spectroscopy is a cornerstone of chemical characterization. However, its application to paramagnetic compounds like this compound is not straightforward.

³¹P NMR: The phosphorus-31 nucleus is a sensitive probe for studying dithiophosphate ligands. rasayanjournal.co.in In diamagnetic metal dithiophosphate complexes, the ³¹P chemical shift provides information about the electronic environment of the phosphorus atom. dtic.mil For instance, in zinc and silver dithiophosphates, distinct ³¹P NMR signals can be observed, which are sensitive to the ligand's coordination mode (e.g., chelating vs. bridging). nih.govresearchgate.net In the paramagnetic copper(II) complex, the unpaired electron would cause significant broadening of the ³¹P NMR signal, often rendering it unobservable with standard high-resolution techniques.

¹H and ¹³C NMR: Similar to ³¹P NMR, the ¹H and ¹³C nuclei of the dimethyl groups are strongly affected by the paramagnetic copper(II) center. The signals would be subject to large shifts and extreme broadening due to rapid nuclear relaxation, making conventional NMR analysis challenging. Characterization of the ligand itself, before coordination to the paramagnetic metal, is typically performed using ¹H and ¹³C NMR to confirm its structure. nih.govismrm.orgmagritek.com

⁶⁵Cu NMR: Direct observation of the copper nucleus by NMR is generally limited to its diamagnetic Cu(I) state. huji.ac.il The copper(II) state is paramagnetic (d⁹ configuration), and the rapid relaxation induced by the unpaired electron makes its NMR signal too broad to be detected with high-resolution NMR spectrometers. huji.ac.il Solid-state ⁶³Cu and ⁶⁵Cu NMR spectroscopy has been successfully applied to a variety of Cu(I) complexes, providing valuable data on the coordination environment, including quadrupolar coupling constants and chemical shielding anisotropies. acs.orgnih.govrsc.orgresearchgate.net This technique, however, is not suitable for the characterization of the paramagnetic this compound(II) complex.

UV-Vis spectroscopy probes electronic transitions within a molecule. The spectrum of this compound is characterized by intense absorptions that are not due to the weak, spin-forbidden d-d transitions typical of many transition metal complexes. Instead, the prominent feature is a strong absorption band in the visible region, which is assigned to a ligand-to-metal charge transfer (LMCT) transition. libretexts.orglibretexts.org

This LMCT transition involves the promotion of an electron from a molecular orbital primarily located on the sulfur atoms of the dithiophosphate ligand to a vacant or partially filled d-orbital on the copper(II) ion. libretexts.orgnih.gov For copper dialkyldithiophosphate complexes, this transition is typically observed around 420 nm. nih.gov The high intensity (large molar absorptivity, ε) of this band is characteristic of charge-transfer transitions, which are generally Laporte-allowed. libretexts.orglibretexts.org

The energy of the LMCT band is sensitive to the solvent environment. In coordinating solvents, a hypsochromic (blue) shift of this band is often observed, which is consistent with the formation of solvent adducts that stabilize the ground state. nih.gov The position of the dithiophosphate ligand in the spectrochemical series, which ranks ligands based on the magnitude of d-orbital splitting they induce, is influenced by these charge transfer phenomena. The relatively low energy of the S → Cu LMCT transition indicates that the dithiophosphate ligand is easily oxidized and acts as a strong electron donor. nih.govresearchgate.net

Transition TypeTypical λmaxTypical Molar Absorptivity (ε)Assignment
Ligand-to-Metal Charge Transfer (LMCT)~420 nm> 5,000 M⁻¹cm⁻¹S(π) → Cu(dx²-y²)
d-d Transitions~600-800 nm< 100 M⁻¹cm⁻¹Weak, often obscured by the LMCT tail

Infrared (IR) and Raman Spectroscopy: Vibrational Signatures of Coordination

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound and its analogues by identifying the characteristic vibrational modes of its functional groups. The spectra are particularly sensitive to the coordination of the dithiophosphate ligand to the copper center.

The analysis of copper nanoparticles capped with dialkyl dithiophosphate reveals distinct absorption peaks that are characteristic of the ligand structure. mdpi.com Key vibrational bands include those for P=S, P-O-C, and C-H groups. mdpi.com The coordination of the dithiophosphate ligand to the copper ion is primarily observed through shifts in the phosphorus-sulfur stretching frequencies. In a free dithiophosphate ligand, symmetric and asymmetric stretches of the PS2 group are observed. Upon coordination to a metal center, the frequencies of these vibrations are altered, reflecting the formation of Cu-S bonds.

Specifically, the P=S stretching vibration, typically found near 636 cm⁻¹, and the P-O-C stretching vibration, observed around 1000 cm⁻¹, are indicative of the dithiophosphate moiety. mdpi.com The region below 500 cm⁻¹ is particularly important as it contains the Cu-S stretching modes, which are direct evidence of coordination. For related copper complexes, such as bis(diethyldithiocarbamate)copper(II), these metal-ligand vibrations are found in the far-infrared region. nih.gov The presence of bands in this region for this compound confirms the covalent interaction between the copper atom and the sulfur atoms of the ligand.

Mass Spectrometry (e.g., FAB-MS, ESI-MS): Molecular Weight and Cluster Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and investigating its tendency to form polynuclear species or clusters. Techniques such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are well-suited for analyzing metal complexes.

While copper(II) dithiophosphates can exist as simple monomeric species, [Cu(S₂P(OR)₂)₂], a significant body of research points to the propensity of copper dithiophosphate compounds to form larger, more complex structures, particularly copper(I) clusters. researchgate.net These compounds often undergo self-redox reactions, leading to the formation of stable polynuclear copper(I) clusters with cores such as Cu₄, Cu₆, and Cu₈. researchgate.net

Mass spectrometry can elucidate these structures by detecting the mass-to-charge ratio (m/z) of the parent molecular ion of the monomer, confirming its elemental composition through its characteristic isotopic pattern. Furthermore, ESI-MS is particularly effective at identifying larger, charged aggregates present in solution. The observation of ions at higher m/z values would correspond to these cluster species. The fragmentation patterns observed in the mass spectrum can also provide structural information, revealing the loss of alkyl groups or entire ligand moieties, which helps in piecing together the structure of the complex and its potential oligomers.

Advanced Structural Characterization Techniques (e.g., EXAFS, Scanning Electron Microscopy)

Beyond routine spectroscopic methods, advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and Scanning Electron Microscopy (SEM) provide deeper structural and morphological details of this compound and its analogues.

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is a powerful tool for determining the local atomic environment around the copper atom, providing precise information on bond distances, coordination numbers, and the types of neighboring atoms. This technique is especially valuable for studying materials that may not form single crystals suitable for X-ray diffraction.

Studies on a series of polycrystalline copper(I) O,O'-dialkyldithiophosphate cluster compounds have utilized Copper K-edge EXAFS to probe their structures. researchgate.net The analysis of related compounds reveals an average Cu-S bond distance in the range of 2.28 to 2.29 Å, which is characteristic of copper(I) centers coordinated to sulfur. researchgate.net EXAFS data have been instrumental in showing that the core architecture of these clusters is often rigid and maintained even when the compound is dissolved in a solvent. researchgate.net This technique can confirm the coordination number of copper, which is typically 3 or 4 in these types of compounds, and can distinguish between different coordination environments. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and topography of the compound in its solid state. SEM provides high-resolution images that reveal details about the material's particle size, shape, and texture.

For copper complexes, SEM images can reveal morphologies ranging from amorphous powders to well-defined crystalline structures like flakes or rods. jetir.org In studies of copper nanoparticles capped with dialkyl dithiophosphate, SEM and Transmission Electron Microscopy (TEM) have shown the formation of small, spherical aggregates, with average diameters in the nanometer range. mdpi.comresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also perform elemental analysis, confirming the presence and distribution of copper, phosphorus, sulfur, and oxygen within the sample, thereby verifying the composition of the synthesized material. jetir.org

Coordination Chemistry and Intermolecular Interactions in Bis Dimethyl Dithiophosphato Copper Systems

Dithiophosphate (B1263838) Ligand Coordination Modes: Monodentate, Bidentate, Anisobidentate, and Bridging Geometries

The dithiophosphate ligand, [(CH₃O)₂PS₂]⁻, is a classic example of a 1,1-dithiolate ligand. Its coordination to a metal center, such as copper, can occur in several distinct modes, leading to a diversity of structural motifs. These modes are primarily:

Monodentate: In this mode, only one of the sulfur atoms of the dithiophosphate ligand binds to the copper center. This is less common for the bis(dithiophosphato)copper complexes themselves but can be observed in mixed-ligand systems or when steric hindrance from other ligands is significant. For instance, in some organotin dithiophosphate derivatives, a monodentate coordination has been uniquely identified. acs.org

Bidentate (or Chelating): This is a very common coordination mode where both sulfur atoms of the same dithiophosphate ligand bind to the copper atom, forming a four-membered chelate ring. This results in a stable, often square-planar or distorted tetrahedral geometry around the copper ion. Many bis(dialkyldithiophosphato)copper(II) complexes exhibit this type of coordination. scirp.org

Anisobidentate: This is a variation of the bidentate mode where the two copper-sulfur bond lengths are significantly different. One sulfur atom forms a shorter, stronger bond, while the other forms a longer, weaker bond. This asymmetry can be influenced by electronic effects or crystal packing forces.

Bridging: The dithiophosphate ligand can bridge two or more metal centers. This is a key feature in the formation of polynuclear clusters and coordination polymers. For example, in copper(I) dithiophosphate clusters, the ligands can bridge multiple copper atoms, leading to structures with Cu₄, Cu₆, or even Cu₈ cores. diva-portal.orgacs.org In some instances, the ligand can exhibit a trimetallic tri-connective or a tetrametallic tetra-connective coordination pattern. diva-portal.org

Adduct Formation with Auxiliary Ligands (e.g., Nitrogen Donors, Phosphines) and Solvent Molecules

Bis(dithiophosphato)copper complexes readily form adducts with a variety of Lewis bases, particularly those containing nitrogen or phosphorus donor atoms. These auxiliary ligands coordinate to the copper center, expanding its coordination sphere and often leading to significant changes in the geometry and electronic properties of the complex.

Nitrogen Donors: Adducts with nitrogen-containing ligands like pyridine (B92270), bipyridine, and various amines have been extensively studied. researchgate.netacs.org For example, the interaction of bis(diaryl-dithiophosphato)copper(II) complexes with dimethylformamide (DMFA) and dimethyl sulfoxide (B87167) (DMSO) results in the formation of axial adducts, which can be detected by changes in their EPR spectra. researchgate.net In the presence of strong nitrogen donors like pyridine, the initial copper(II) complex can be reduced to a copper(I) species. researchgate.net The formation of adducts with tetradentate nitrogen-donor macrocycles can stabilize the copper(II) oxidation state against reduction by the dithiophosphate ligand. iucr.org

Phosphines: Triphenylphosphine and other phosphines are known to form stable adducts with copper dithiophosphates, particularly with copper(I) species. acs.orgresearchgate.net These adducts can be mononuclear, with the copper atom typically adopting a four-coordinate geometry, or they can be incorporated into polynuclear clusters. acs.orgresearchgate.net The reaction of copper(I) dithiophosphates with bis(diphenylphosphino)alkanes can lead to the formation of novel polynuclear copper(I) complexes with interesting structural features. acs.org

Solvent Molecules: The solvent in which the complex is dissolved or crystallized can also play a crucial role in its structure. Solvents can coordinate to the metal center, as seen with DMFA and DMSO, or they can be incorporated into the crystal lattice through non-covalent interactions. researchgate.net The nature of the solvent can also influence the self-redox reactions that are sometimes observed in solutions of copper(II) dithiophosphate complexes. researchgate.net

Mixed-Ligand Complexes Incorporating Bis(dimethyl dithiophosphato) moieties

Mixed-ligand complexes, where the copper ion is coordinated to a dithiophosphate ligand and at least one other type of ligand, are numerous and structurally diverse. These complexes are of interest because the combination of different ligands can tune the electronic, catalytic, and biological properties of the metal center.

A series of mononuclear mixed-ligand copper(II) complexes have been synthesized using a tridentate 3N ligand and 2,9-dimethyl-1,10-phenanthroline. nih.gov While this example doesn't directly involve a dithiophosphate ligand, it demonstrates the principle of using mixed ligands to control the coordination geometry and reactivity of copper complexes.

In the context of dithiophosphates, mixed-ligand complexes are often formed through the addition of auxiliary ligands, as discussed in the previous section. For instance, the reaction of copper(II) bis-dithiocarbamates (a related class of dithiolates) with halogen-containing hydrocarbons in the presence of weak Lewis bases can lead to the formation of mixed-ligand complexes. researchgate.net Theoretical modeling has also been used to study the electronic and geometric structures of mixed-ligand complexes of transition metals with dialkyldithiophosphates and aminobenzimidazoles. dntb.gov.ua

Self-Assembly and Supramolecular Architectures involving Bis(dimethyl dithiophosphato)copper

The ability of the dithiophosphate ligand to adopt various coordination modes, particularly bridging geometries, makes it an excellent building block for the self-assembly of complex supramolecular architectures. These can range from simple dimers and polymers to intricate polynuclear clusters.

Coordination Polymers: The bridging capability of ligands like 4,4'-bipyridine (B149096) can link bis(O,O'-dimethyl dithiophosphato)cadmium(II) units into one-dimensional coordination polymers. mdpi.comcas.cn Similar principles can be applied to copper systems.

Polynuclear Clusters: Copper(I) dithiophosphates are particularly prone to forming polynuclear clusters. diva-portal.org These clusters often feature a core of copper atoms (e.g., Cu₄, Cu₆, Cu₈) held together by bridging dithiophosphate ligands. diva-portal.orgacs.orgresearchgate.net The formation of these clusters is a spontaneous self-assembly process, driven by the coordination preferences of the copper(I) ions and the dithiophosphate ligands. researchgate.net The self-assembly of copper(II) complexes can also lead to diverse structures, including ladders and layers, often directed by weak non-covalent interactions. cas.cn

The process of self-assembly can be highly specific, with the geometric and electronic properties of the constituent molecules directing the formation of well-defined supramolecular structures. nih.gov In some cases, complex mixtures of interconverting components can self-organize into a single, thermodynamically favored product. nih.gov

Non-Covalent Interactions within Crystal Lattices (e.g., Hydrogen Bonding, Van der Waals Contacts)

Hydrogen Bonding: When auxiliary ligands containing N-H or O-H groups are present, hydrogen bonding is a common and important interaction. For example, in the adduct of a copper(II) macrocyclic complex with di(4-methylphenyl) dithiophosphate, the dithiophosphate counter-ions are held in the lattice through N-H···S hydrogen bonds. iucr.org These interactions can link individual complex units into extended one-, two-, or three-dimensional networks. mdpi.com

π-π Stacking: In complexes containing aromatic rings, such as those with phenanthroline or bipyridine ligands, π-π stacking interactions can be a significant structure-directing force, often leading to the formation of columnar or layered structures. cas.cn

The combination of these weak interactions can create complex and fascinating supramolecular assemblies from relatively simple molecular building blocks. acs.orgnih.gov The study of these interactions is crucial for understanding and designing new materials with specific properties.

Redox Behavior and Chemical Reactivity of Bis Dimethyl Dithiophosphato Copper

Intrinsic Redox Properties and Copper(I)/Copper(II) Interconversions

The core of the redox chemistry of bis(dimethyl dithiophosphato)copper lies in the accessible oxidation states of the central copper atom, which can readily interconvert between Cu(II) and Cu(I). The nature of the ligands, the coordination geometry, and the surrounding medium all play a crucial role in determining the redox potential of the Cu(II)/Cu(I) couple. mdpi.com In its stable form, the complex features a copper(II) center. However, this Cu(II) species can be reduced to a Cu(I) species. This reduction is often facilitated by ligands containing soft donor atoms like sulfur, which can stabilize the resulting Cu(I) center. mdpi.com

The interconversion between Cu(II) and Cu(I) is not merely a formal change in oxidation state but is accompanied by significant changes in coordination geometry. Cu(II) complexes often favor distorted square planar or octahedral geometries, whereas Cu(I) complexes typically adopt linear or tetrahedral arrangements. These structural reorganizations are an intrinsic part of the electron transfer process. researchgate.net The conversion from the Cu(II) state to the Cu(I) state is a key step in the self-redox reactions that characterize this and related compounds. wm.edu

Self-Redox Reactions and Their Mechanistic Elucidation

A defining characteristic of bis(dialkyldithiophosphato)copper(II) complexes is their propensity to undergo self-redox or inner disproportionation reactions. researchgate.netacs.org This process involves the interaction of two molecules of the copper(II) complex, leading to the reduction of one copper center to copper(I) and the concurrent oxidation of a dithiophosphate (B1263838) ligand to form a disulfide, specifically bis(thiophosphoryl) disulphide. wm.edu

The proposed mechanism for this self-redox reaction involves the initial formation of an associate between two molecules of the Cu(II) complex. wm.eduresearchgate.net This transient dimer, [CuII(dtp)₂···CuII(dtp)₂], facilitates the intramolecular electron transfer. wm.eduresearchgate.net Following the electron transfer, the associate breaks down to yield two molecules of the copper(I) dithiophosphate complex and one molecule of the corresponding disulfide. wm.edu The resulting copper(I) species may then further associate to form stable polynuclear copper(I) clusters, such as the tetrameric [CuI(dtp)]₄. researchgate.netacs.org

This reaction can be represented schematically as: 2 CuII(R₂dtp)₂ ⇌ [CuII(R₂dtp)₂···CuII(R₂dtp)₂] → 2 CuI(R₂dtp) + (R₂dtp)₂ wm.edu

The kinetics of this self-redox reaction have been shown to be second order with respect to the initial copper(II) complex, which supports the proposed mechanism involving a dimeric intermediate. researchgate.net The rate of this reaction is influenced by several factors, including the steric bulk of the alkyl groups on the dithiophosphate ligand and the nature of the solvent. wm.eduresearchgate.net

Ligand Stability and Transformations under Reaction Conditions (e.g., P-S Bond Cleavage)

In some related metal dithiophosphate systems, cleavage of the P-S bond has been observed, leading to the formation of unusual trithiophosphate dianions. banglajol.info While this is not the primary pathway for this compound under typical conditions, it highlights a potential route for ligand degradation. The stability of the dithiophosphate ligand is generally considered high, but its transformation is a key aspect of the complex's chemistry, particularly in the formation of the disulfide during self-redox reactions.

Influence of Solvent Environment on Reactivity and Speciation

The solvent environment has a profound impact on the redox behavior and speciation of this compound. The choice of solvent can influence the rate of self-redox reactions, the stability of the complex, and the nature of the species in solution. researchgate.netsamipubco.com Solvents can be broadly categorized as non-coordinating or coordinating.

In non-coordinating solvents such as toluene, n-hexane, and carbon tetrachloride, the complex largely maintains its initial structure. researchgate.netd-nb.info However, even in these solvents, factors like time after dissolution and temperature can affect the spectral properties, suggesting that the self-redox equilibrium is still present. researchgate.net

Coordinating solvents, such as dimethylformamide (DMFA), dimethyl sulfoxide (B87167) (DMSO), and pyridine (B92270), can interact directly with the copper center. samipubco.comd-nb.info This interaction can lead to the formation of solvent adducts, where the solvent molecule coordinates to the copper ion, typically in an axial or equatorial position. samipubco.com This adduct formation alters the electronic and steric environment of the copper center, which in turn affects the redox properties.

For instance, in DMFA, stable adducts are formed, and while the self-redox reaction still proceeds, the complex shows a degree of stability over time. samipubco.com In contrast, stronger coordinating solvents like DMSO and pyridine can lead to the destruction of the initial complex, with a continuous decrease in the concentration of the Cu(II) species over time. samipubco.comd-nb.info In pyridine, the complex can become EPR silent and show no absorption in the visible spectrum, indicating a complete transformation. d-nb.info

The effect of the solvent on the molar absorptivity and EPR intensity provides clear evidence of these interactions. The molar absorptivity of the ligand-to-metal charge-transfer (LMCT) band around 420-427 nm is particularly sensitive to the solvent environment and the extent of the self-redox reaction. researchgate.netsamipubco.comd-nb.info

Table 1: Effect of Solvent on Spectral Properties of Bis(dialkyl-dithiophosphato)copper(II) Complexes
Solvent TypeSolvent ExampleObserved Effect on Cu(II) ComplexReference
Non-coordinatingToluene, n-HexaneMolar absorptivity and EPR intensity are sensitive to time and temperature, indicating a self-redox equilibrium. researchgate.net
CoordinatingDMFAForms stable adducts; molar absorptivity increases over time and with heating. samipubco.com
DMSOInitial adduct formation followed by destruction of the complex; decrease in EPR and LMCT band intensity over time. samipubco.com
PyridineDestruction of the initial complex; becomes EPR silent and loses visible absorption. samipubco.comd-nb.info

Electrochemical Investigations of Electron Transfer Processes

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the electron transfer processes of copper complexes. For this compound and related compounds, these studies can provide quantitative data on the Cu(II)/Cu(I) redox potential and offer insights into the mechanism of electron transfer and subsequent chemical reactions.

While specific cyclic voltammetry data for this compound is not extensively detailed in the literature, the behavior of analogous copper(II) complexes provides a strong indication of what to expect. The electrochemical reduction of similar Cu(II) complexes often shows a quasi-reversible one-electron transfer corresponding to the Cu(II)/Cu(I) couple. electrochemsci.org The exact potential of this redox event is highly dependent on the nature of the ligand and the solvent used. cmu.edu

For many copper(II) complexes, the initial reduction to a Cu(I) species can be followed by chemical reactions, such as ligand loss or decomposition of the complex. d-nb.info This can be observed in cyclic voltammetry as a difference in the peak currents of the anodic and cathodic scans or the appearance of new redox features upon repeated cycling. In some cases, the electrochemical reduction can lead to the deposition of metallic copper on the electrode surface. d-nb.info

The electrochemical behavior is intrinsically linked to the self-redox reactions observed chemically. The ease of reduction of the Cu(II) center, as measured by its reduction potential, is a key parameter governing the thermodynamics of the self-redox process. The study of related copper complexes reveals that the reduction potential can be tuned by modifying the ligand structure, which in turn would affect the propensity for self-redox reactions. mdpi.com

Table 2: Expected Electrochemical Behavior of this compound Based on Analogous Systems
Electrochemical ProcessExpected Observation in Cyclic VoltammetryInfluencing FactorsReference
Cu(II) → Cu(I) ReductionA quasi-reversible one-electron reduction wave.Ligand structure, solvent. electrochemsci.org
Stability of Cu(I) speciesMay be unstable, leading to follow-up chemical reactions.Solvent, temperature. d-nb.info
Complex DecompositionAppearance of new redox peaks or deposition of metallic copper on the electrode upon cycling.Potential window, solvent. d-nb.info

Computational and Theoretical Studies of Bis Dimethyl Dithiophosphato Copper

Density Functional Theory (DFT) and Ab Initio Calculations on Electronic Structure and Bonding

There is a notable lack of dedicated Density Functional Theory (DFT) or ab initio studies focused on the electronic structure and bonding of bis(dimethyl dithiophosphato)copper. Research on analogous compounds, such as zinc dialkyldithiophosphates (ZnDTPs), has utilized ab initio quantum chemical methods to investigate their structures and energetics. acs.org These studies have shown that the two phosphorus-sulfur bonds in the dithiophosphate (B1263838) ligand of ZnDTPs are equivalent, with a bond character that is intermediate between a single and a double bond. acs.org Furthermore, DFT has been employed to study the molecular geometry of other copper(II) carboxylate complexes, with results showing good agreement with experimental single-crystal structures. researchgate.net Theoretical investigations on different copper complexes have also been conducted to understand their structural arrangements and electronic properties. researchgate.net However, specific calculations detailing the molecular orbital composition, charge distribution, and the nature of the copper-sulfur bond in this compound are absent from the current body of scientific literature.

Quantum Chemical Analyses of Spectroscopic Parameters (e.g., EPR, NMR Predictions)

Quantum chemical predictions of spectroscopic parameters for this compound are not found in the literature. Experimental studies on aryl-substituted bis(dithiophosphato)copper(II) complexes have reported their EPR and electronic spectral properties. nih.govresearchgate.net For instance, in non-coordinating solvents, these complexes exhibit isotropic EPR parameters with g_iso ≈ 2.047, A_iso(Cu) ≈ 7.2 mT, and A(P) ≈ 0.95 mT. nih.gov The d⁹ configuration of Cu(II) complexes makes them paramagnetic and thus suitable for EPR studies to determine their coordination geometry. libretexts.org

A doctoral thesis has explored the NMR spectroscopy of copper(I) dithiophosphate clusters, providing data for various polynuclear copper(I) O,O'-dialkyldithiophosphate compounds. diva-portal.org Additionally, research has been conducted on the use of double-hybrid DFT to predict the g-tensors of Cu(II) complexes, although this compound was not among the studied compounds. mdpi.com The absence of computational studies means there are no predicted EPR or NMR parameters to compare with potential experimental findings for the title compound.

Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms and transition states involving this compound through computational methods has not been reported. Experimental studies have investigated the reaction of cupric dialkyldithiophosphates with hydroperoxides, characterizing it as a free-radical chain process. cdnsciencepub.comresearchgate.net These studies propose an initiation step involving a redox reaction between the copper complex and the hydroperoxide. cdnsciencepub.comresearchgate.net However, these findings are based on kinetic data rather than computational modeling of the reaction pathways, and as such, there is no information on the transition state geometries, activation energies, or the detailed electronic changes that occur during these reactions for this compound.

Advanced Topological and Interaction Analyses (e.g., QTAIM, NCI, Hirshfeld Surface Analysis)

There are no published studies that apply advanced topological and interaction analyses like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, or Hirshfeld surface analysis specifically to this compound. Hirshfeld surface analysis has been effectively used to investigate intermolecular contacts in a variety of other copper(II) complexes, revealing the nature and extent of interactions such as H···H, O···H, and C···H contacts that stabilize the crystal packing. researchgate.netbohrium.comresearchgate.netrsc.orgnih.gov These analyses provide valuable insights into the supramolecular assembly of coordination compounds. researchgate.net The lack of crystallographic and computational data for this compound means that a similar detailed understanding of its intermolecular interaction landscape is currently unavailable.

Applications in Advanced Materials and Catalysis Research

Role of Bis(dimethyl dithiophosphato)copper in Homogeneous and Heterogeneous Catalysis

While copper complexes, in general, are widely recognized for their catalytic prowess in a myriad of organic transformations, specific literature detailing the catalytic activity of this compound is limited. The broader class of copper(II) complexes with various ligands has been extensively studied as catalysts for oxidation, cross-coupling, and polymerization reactions. These complexes often participate in redox cycles involving Cu(I), Cu(II), and sometimes Cu(III) oxidation states to facilitate chemical transformations.

Investigation of Catalytic Cycles and Active Species

For many copper-catalyzed reactions, the catalytic cycle involves the reduction of a Cu(II) precatalyst to a Cu(I) species, which is often the active catalyst. The nature of the ligands surrounding the copper center plays a crucial role in tuning the redox potential and stability of the different oxidation states, thereby influencing the catalytic efficiency. In the context of dithiophosphate (B1263838) ligands, their sulfur-rich environment can stabilize copper in its lower oxidation states. While specific catalytic cycles involving this compound are not extensively documented in publicly available research, it is plausible that it could participate in catalytic processes where the dithiophosphate ligand modulates the electronic properties of the copper center.

Precursor for Copper-Based Nanomaterials in Catalysis

This compound can serve as a single-source precursor for the synthesis of copper-based nanomaterials, such as copper sulfide (B99878) (CuS) nanoparticles. These nanomaterials are known to exhibit significant catalytic activity in various reactions. The thermal decomposition of the this compound complex can yield well-defined copper sulfide nanostructures. The size, morphology, and crystalline phase of the resulting nanoparticles, which are critical determinants of their catalytic performance, can be controlled by varying the synthesis parameters like temperature, solvent, and the presence of capping agents. The resulting copper sulfide nanoparticles have potential applications in photocatalysis and electrocatalysis.

This compound in Nanocluster Chemistry as Protective Ligands

In the realm of nanotechnology, dithiophosphate ligands have been explored for their role in stabilizing metal nanoclusters. Atomically precise copper nanoclusters are of significant interest due to their unique photoluminescent and catalytic properties. The ligands passivating the surface of these nanoclusters are crucial for their stability, size, and functionality.

Dithiophosphate ligands, including dialkyl dithiophosphates, can bind to the surface of copper nanoclusters, protecting the metallic core from aggregation and oxidation. The sulfur atoms of the dithiophosphate group form strong coordinative bonds with the copper atoms on the nanocluster surface. While specific research focusing solely on the dimethyl derivative is not abundant, a dithiophosphate-protected copper nanocluster with a core of 30 copper atoms has been synthesized and characterized, showcasing the viability of this class of ligands in stabilizing complex copper nanostructures. The nature of the alkyl group on the dithiophosphate ligand can influence the solubility and reactivity of the resulting nanocluster.

Interfacial Chemistry and Adsorption Mechanisms on Mineral Surfaces (e.g., Froth Flotation Context)

One of the most significant industrial applications of dialkyl dithiophosphates is in the froth flotation of sulfide minerals, particularly copper sulfides. In this process, dithiophosphates act as collectors, selectively adsorbing onto the surface of the desired mineral particles and rendering them hydrophobic. This allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, separating them from the gangue minerals.

The interaction of this compound with mineral surfaces is a key aspect of this process. The adsorption can occur through a chemical mechanism where the dithiophosphate ligand interacts with the metal ions on the mineral surface. For copper sulfide minerals, the dithiophosphate can adsorb onto the surface by forming copper(I) dithiophosphate. It has been proposed that the process involves the oxidation of the dithiophosphate collector to a disulfide, which in turn facilitates the formation of a copper(I) dithiophosphate layer on the mineral surface. The presence of the dimethyl dithiophosphate complex in the flotation pulp can influence the surface chemistry and hydrophobicity of the copper sulfide minerals, thereby affecting the efficiency of the flotation process.

Spectroscopic Probes and Sensors based on this compound

The spectroscopic properties of bis(disubstituted-dithiophosphato)copper(II) complexes, including the dimethyl derivative, have been the subject of research, particularly using Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy. mdpi.com These studies provide insights into the electronic structure and coordination environment of the copper(II) ion in these complexes.

The EPR spectra of this compound in non-coordinating solvents are characteristic of a CuS₄ chromophore. nih.gov The interaction with coordinating solvents can lead to the formation of adducts, which is reflected in changes in the EPR parameters, such as the g-values and the copper hyperfine splitting constants. mdpi.com Similarly, the UV-Vis spectra of these complexes show a characteristic ligand-to-metal charge-transfer (LMCT) band, the position and intensity of which are sensitive to the solvent environment. mdpi.comnih.gov This sensitivity of the spectroscopic signals to the local chemical environment suggests that this compound could potentially be used as a spectroscopic probe to study solute-solvent interactions.

While no specific sensors based on this compound have been reported, the development of copper(II)-selective sensors often relies on ionophores that can selectively bind to copper ions. A novel copper(II) membrane sensor has been developed using a different sulfur-containing ligand, Dimethyl 4, 4′-(o-phenylene)bis(3-thioallophanate), which demonstrates the principle of using such complexes in sensor applications. mdpi.com

Below is a table summarizing the isotropic EPR parameters for bis(diaryl-dithiophosphato)copper(II) complexes in non-coordinating and acceptor solvents, which provides a reference for the spectroscopic characteristics of this class of compounds. nih.gov

ParameterValue
giso2.047 ± 0.003
CuAiso (mT)7.2 ± 0.1
PA (mT)0.95 ± 0.1

The molar absorptivity of the LMCT band for these complexes is also a key parameter. For instance, in non-coordinating and acceptor solvents, the maximum absorption is observed at 427 nm with a molar absorptivity (ε) of about 11,000 M⁻¹cm⁻¹. nih.gov

Spectroscopic FeatureWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
LMCT Band427~11,000

These spectroscopic data are fundamental to understanding the behavior of bis(dithiophosphato)copper complexes in solution and are essential for their potential application as probes and in sensors.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances

Future synthetic efforts are likely to focus on creating novel copper dithiophosphate (B1263838) clusters with greater control over their nuclearity and structure. While tetranuclear, hexanuclear, and octanuclear copper(I) clusters are known, the targeted synthesis of specific cluster sizes and geometries remains a challenge. diva-portal.org Advanced synthetic methodologies, possibly employing new precursors or structure-directing agents, could lead to the isolation of previously unknown cluster arrangements with unique properties.

In terms of structural characterization, while X-ray crystallography has been invaluable, future studies will likely see an increased use of complementary techniques. Solid-state NMR spectroscopy, particularly for ⁶⁵Cu, has already proven useful for characterizing polycrystalline copper(I) dithiophosphate compounds and the species formed on mineral surfaces. diva-portal.org Further development and application of such techniques, combined with high-resolution transmission electron microscopy for nanomaterials derived from these complexes, will provide a more complete picture of their structure from the molecular to the nanoscale. mdpi.com

Table 1: Future Directions in Synthesis and Structural Characterization

Research Area Objective Potential Techniques
Targeted Synthesis Control over cluster nuclearity (e.g., specific synthesis of Cu₄, Cu₆, or Cu₈ cores). Use of novel copper precursors, structure-directing templates, and controlled reaction conditions.
Novel Architectures Creation of mixed-ligand systems and coordination polymers. Combination with other functional ligands, exploration of solvothermal and mechanochemical synthesis.
Advanced Characterization Detailed structural elucidation in solid and solution states. Advanced solid-state NMR (⁶⁵Cu, ³¹P), single-crystal neutron diffraction, advanced mass spectrometry techniques.

| In-situ Studies | Observing structural transformations during reactions. | In-situ X-ray absorption spectroscopy (XAS) and other synchrotron-based techniques. |

Emerging Trends in Coordination Chemistry and Reactivity

The coordination chemistry of copper dithiophosphates is rich, with the ability of copper to exist in both +1 and +2 oxidation states and the ligand's versatile bonding modes. acs.orgjocpr.com An emerging trend is the study of the intricate self-redox reactions between copper(II) and dithiophosphate ligands. researchgate.netnih.gov Future research will likely delve deeper into the mechanisms of these electron transfer processes, potentially using time-resolved spectroscopic techniques to identify transient intermediates.

Furthermore, the reactivity of these complexes with biomolecules is a nascent area of interest. The interaction of dithiophosphates with components like glutathione (B108866) suggests potential for redox modulation in biological systems, opening up new avenues for bioinorganic chemistry research. mdpi.com

Unexplored Avenues in Catalytic and Materials Science Applications

While copper dithiophosphates are established in mineral flotation, their broader catalytic potential is still being uncovered. researchgate.netmdpi.com Future research should explore their application in a wider range of organic transformations. The ability of copper complexes to catalyze reactions such as cycloadditions and oxidation reactions is well-documented, and copper dithiophosphates could offer unique reactivity or selectivity. rsc.orgnih.govmdpi.com The development of heterogeneous catalysts, perhaps by immobilizing copper dithiophosphate complexes on solid supports like metal-organic frameworks (MOFs), could lead to more sustainable and recyclable catalytic systems. nih.govmdpi.com

In materials science, the use of bis(dialkyl dithiophosphato)copper complexes as single-source precursors for copper sulfide (B99878) nanomaterials is a promising area. mdpi.com Future work could focus on controlling the size, shape, and phase of the resulting nanoparticles by tuning the alkyl substituents on the dithiophosphate ligand and the decomposition conditions. These tailored nanomaterials could find applications in areas such as thermoelectrics, photovoltaics, and as lubricant additives with enhanced performance. mdpi.comsciensage.info

Table 2: Potential Future Applications

Application Area Specific Goal Rationale
Homogeneous Catalysis Catalyzing novel organic reactions (e.g., C-H activation, hydroboration). acs.org Tunable electronic and steric properties of the ligand environment.
Heterogeneous Catalysis Development of recyclable catalysts for green chemistry applications. Immobilization on supports like MOFs or polymers. nih.gov
Nanomaterial Synthesis Controlled synthesis of copper sulfide nanoparticles with specific properties. Use as single-source precursors with tunable decomposition. mdpi.com
Advanced Lubricants Development of next-generation antiwear and antifriction additives. Potential to form robust tribofilms on surfaces. sciensage.info

| Bioinorganic Chemistry | Exploration of interactions with biological systems. | Observed redox activity with biomolecules like glutathione. mdpi.com |

Computational Chemistry as a Predictive and Interpretive Tool

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying complex systems like copper dithiophosphates. acs.orgnih.gov In the future, we can expect even greater integration of computational methods to not only interpret experimental results but also to predict the properties and reactivity of new, yet-to-be-synthesized complexes. ielas.org

Future computational studies could focus on:

Predicting Reaction Mechanisms: Elucidating the detailed pathways of self-redox reactions and catalytic cycles.

Designing Novel Ligands: Screening libraries of virtual dithiophosphate ligands to identify candidates that would lead to complexes with desired electronic or structural properties.

Modeling Interfacial Phenomena: Simulating the interaction of these complexes with mineral surfaces or at the interface of lubricant films with greater accuracy, which is crucial for applications in flotation and lubrication. researchgate.netmdpi.com

Spectroscopic Prediction: Accurately calculating spectroscopic parameters (NMR, EPR, UV-Vis) to aid in the characterization of new and complex structures. acs.org

The synergy between advanced computational modeling and experimental work will be crucial in accelerating the discovery and development of new copper dithiophosphate systems and their applications. nih.gov

Q & A

Q. What statistical approaches are robust for analyzing non-linear kinetic data in this compound-mediated reactions?

  • Answer : Non-linear regression (e.g., Michaelis-Menten models) or machine learning (e.g., neural networks) can fit complex kinetic profiles. Validate models using Akaike information criterion (AIC) to balance accuracy and simplicity .

Q. How can researchers align studies on this compound with broader theoretical frameworks in coordination chemistry?

  • Answer : Link findings to ligand field theory (LFT) for electronic structure insights or HSAB theory to predict ligand-metal affinity. Cross-reference experimental data with databases like Cambridge Structural Database (CSD) for comparative bond-length analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.